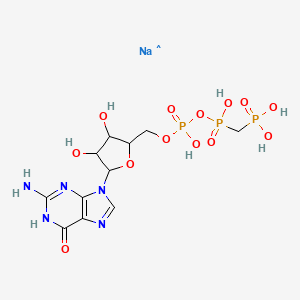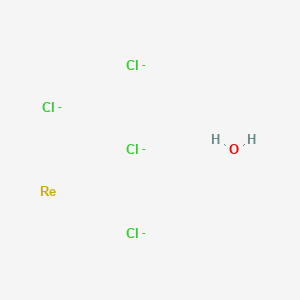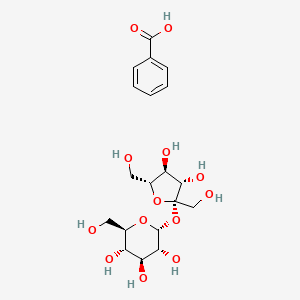
beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta,gamma-Methyleneguanosine 5/‘-triphosphate sodium salt, also known as GMPPCP, GppCp, or Guanosine-5’- [(β,γ)-methyleno]triphosphate sodium salt, is a non-hydrolyzable analog of GTP . It is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .
Molecular Structure Analysis
The molecular formula of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is C11H18N5O13P3·xNa . The molecular weight is 521.21 (free acid basis) . The SMILES string representation is [Na].NC1=NC(=O)c2ncn(C3OC(COP(O)(=O)OP(O)(=O)CP(O)(O)=O)C(O)C3O)c2N1 .Chemical Reactions Analysis
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt has been used as a GTP analog to complex with dynamin for cryo-electron microscopy studies . It has also been used to complex with Di-Ras1/Di-Ras2 and nucleotide exchange delivery studies .Physical And Chemical Properties Analysis
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is a powder with a solubility of 50 mg/mL in water, appearing clear and colorless . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Application in G-Protein Studies
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is a crucial compound commonly used in research and development projects to study cellular processes, specifically involving G-proteins .
Methods of Application
This compound is used as a non-hydrolyzable analog of GTP in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .
Results or Outcomes
The use of this compound aids in the investigation of various diseases, including cancer, cardiovascular disorders, and neurological conditions . The specific results or outcomes would depend on the particular experiment or study being conducted.
Use in Cryo-Electron Microscopy Studies
Scientific Field
Structural Biology
Summary of Application
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt has been used as a GTP analog to complex with proteins for cryo-electron microscopy studies .
Methods of Application
In these studies, the compound is used to stabilize the structure of the protein of interest in a state that resembles the GTP-bound state. This allows researchers to visualize the structure of the protein in this state using cryo-electron microscopy .
Results or Outcomes
The use of this compound in cryo-electron microscopy studies can provide valuable insights into the structure and function of GTP-binding proteins .
Use in Gene Editing
Scientific Field
Genetic Engineering
Summary of Application
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is used in gene editing .
Methods of Application
The specific methods of application in gene editing would depend on the particular experiment or study being conducted. However, it’s likely that this compound is used in a similar manner to other GTP analogs, which are often used to modulate and study G proteins involved in cell signaling, protein synthesis, and other metabolic processes .
Results or Outcomes
The use of this compound in gene editing can provide valuable insights into the role of GTP-binding proteins in genetic processes .
Use in Nucleotide Exchange Delivery Studies
Scientific Field
Biochemistry
Summary of Application
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt has been used in nucleotide exchange delivery studies .
Methods of Application
In these studies, the compound is used to study the exchange of nucleotides in various biological processes. This can involve observing the effects of the compound on the binding and release of other nucleotides .
Results or Outcomes
The use of this compound in nucleotide exchange delivery studies can provide valuable insights into the dynamics of nucleotide exchange in biological systems .
Propiedades
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIJVWLZVQKJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5NaO13P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585221 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt | |
CAS RN |
10470-57-2 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
